Cas no 2228537-60-6 (N-{5-fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine)

N-{5-fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine is a fluorinated hydroxylamine derivative characterized by its unique structural features, including a trifluoromethyl and fluoro-substituted phenyl ring. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate in the preparation of pharmacologically active molecules. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it valuable for applications in drug discovery and agrochemical research. Its well-defined reactivity profile allows for selective functionalization, enabling the synthesis of complex heterocycles and bioactive compounds. The compound is typically handled under controlled conditions due to its reactive hydroxylamine moiety.
N-{5-fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine structure
2228537-60-6 structure
Product Name:N-{5-fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine
CAS No:2228537-60-6
MF:C9H9F4NO
MW:223.167476415634
CID:5978485
PubChem ID:165859423
Update Time:2025-06-09

N-{5-fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-{5-fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine
    • N-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine
    • EN300-1948451
    • 2228537-60-6
    • Inchi: 1S/C9H9F4NO/c1-14(15)5-6-4-7(10)2-3-8(6)9(11,12)13/h2-4,15H,5H2,1H3
    • InChI Key: DPUDGVWBJWWZQU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1CN(C)O)F)(F)F

Computed Properties

  • Exact Mass: 223.06202656g/mol
  • Monoisotopic Mass: 223.06202656g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 23.5Ų

N-{5-fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1948451-1g
N-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine
2228537-60-6
1g
$728.0 2023-09-17
Enamine
EN300-1948451-5g
N-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine
2228537-60-6
5g
$2110.0 2023-09-17
Enamine
EN300-1948451-10g
N-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine
2228537-60-6
10g
$3131.0 2023-09-17
Enamine
EN300-1948451-0.05g
N-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine
2228537-60-6
0.05g
$612.0 2023-09-17
Enamine
EN300-1948451-0.1g
N-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine
2228537-60-6
0.1g
$640.0 2023-09-17
Enamine
EN300-1948451-0.25g
N-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine
2228537-60-6
0.25g
$670.0 2023-09-17
Enamine
EN300-1948451-0.5g
N-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine
2228537-60-6
0.5g
$699.0 2023-09-17
Enamine
EN300-1948451-1.0g
N-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine
2228537-60-6
1g
$728.0 2023-05-26
Enamine
EN300-1948451-2.5g
N-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine
2228537-60-6
2.5g
$1428.0 2023-09-17
Enamine
EN300-1948451-5.0g
N-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}-N-methylhydroxylamine
2228537-60-6
5g
$2110.0 2023-05-26

Additional information on N-{5-fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine

N-{5-Fluoro-2-(Trifluoromethyl)phenylmethyl}-N-Methylhydroxylamine: A Comprehensive Overview

N-{5-Fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine (CAS No. 2228537-60-6) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive chemical structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The molecular formula of N-{5-Fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine is C10H11F4NO, and its molecular weight is approximately 241.19 g/mol. The presence of a fluorine atom and a trifluoromethyl group in the structure imparts unique chemical and biological properties to this compound, making it an attractive candidate for further investigation.

Recent studies have highlighted the significance of N-{5-Fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine in the context of drug discovery and development. One notable application is its potential as a precursor for the synthesis of more complex molecules with therapeutic value. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, such as metabolic stability, lipophilicity, and receptor binding affinity. These enhancements can lead to improved drug efficacy and reduced side effects.

In a study published in the Journal of Medicinal Chemistry, researchers explored the use of N-{5-Fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine as a key intermediate in the synthesis of novel antiviral agents. The compound's ability to undergo selective functionalization reactions allowed for the efficient preparation of derivatives with enhanced antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses.

Another area where N-{5-Fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine has shown promise is in the development of central nervous system (CNS) therapeutics. The compound's ability to cross the blood-brain barrier (BBB) makes it an attractive candidate for targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that derivatives of this compound exhibit neuroprotective effects and can modulate key signaling pathways involved in neurodegeneration.

The synthetic accessibility of N-{5-Fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently, ensuring a reliable supply for further experimentation and scale-up processes. One such method involves the reaction of 5-fluoro-2-(trifluoromethyl)benzaldehyde with methylhydroxylamine under mild conditions, yielding high yields and purity levels.

In addition to its potential therapeutic applications, N-{5-Fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine has also been studied for its use as a probe molecule in chemical biology research. Its unique structure allows it to interact selectively with specific protein targets, providing valuable insights into protein function and dynamics. This property makes it a useful tool for elucidating the mechanisms underlying various biological processes and diseases.

The safety profile of N-{5-Fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine is an important consideration in its development as a pharmaceutical agent. Preliminary toxicological studies have indicated that the compound exhibits low toxicity at relevant concentrations, suggesting that it may be suitable for further clinical evaluation. However, comprehensive safety assessments are still required to fully understand its potential risks and benefits.

In conclusion, N-{5-Fluoro-2-(trifluoromethyl)phenylmethyl}-N-methylhydroxylamine (CAS No. 2228537-60-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, synthetic accessibility, and potential therapeutic properties make it an exciting area of ongoing investigation. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in the field.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd